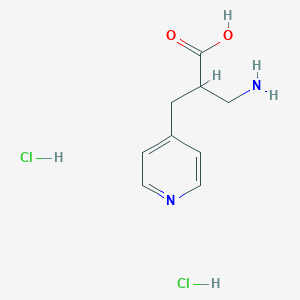
2-(Aminomethyl)-3-pyridin-4-ylpropanoic acid;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-3-pyridin-4-ylpropanoic acid; dihydrochloride, commonly known as AMPA, is a chemical compound that belongs to the class of amino acids. It is widely used in scientific research as it has been found to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives : Smirnov et al. (2005) explored the aminomethylation of pyridines, which is a key process in the synthesis of various chemical derivatives. This study contributes to the understanding of chemical reactions and synthesis involving compounds like 2-(Aminomethyl)-3-pyridin-4-ylpropanoic acid (Smirnov, Kuz’min, & Kuznetsov, 2005).
Pharmaceutical Intermediates : Wang et al. (2006) described a practical synthesis of a key pharmaceutical intermediate that involves the introduction of the aminomethyl moiety. This research highlights the significance of such compounds in pharmaceutical manufacturing (Wang et al., 2006).
Antimicrobial and Antimycobacterial Activities : Research by Sidhaye et al. (2011) into nicotinic acid hydrazide derivatives, which are structurally related to the aminomethyl-pyridine compounds, demonstrated antimicrobial and antimycobacterial properties, suggesting potential applications in treating infections (Sidhaye et al., 2011).
Crystal and Molecular Structure Analysis : Studies on crystal structures and molecular geometries involving similar compounds provide insights into the physical and chemical properties of these materials. For example, Matczak-Jon et al. (2010) investigated the hydrogen bonding in pyridinyl aminomethane derivatives, contributing to the understanding of molecular interactions and stability (Matczak-Jon et al., 2010).
Optical Properties and Coordination Chemistry : The research by Li et al. (2007) on lead bromide frameworks with varying substituents, including aminomethyl on pyridine rings, highlights the importance of such compounds in understanding optical properties and coordination chemistry (Li, Zheng, Lin, & Lin, 2007).
Catalysis Applications : The use of 2-(aminomethyl)pyridine-based ligands in ruthenium and osmium complexes, as researched by Chelucci et al. (2015), demonstrates the catalytic potential of these compounds in organic transformations, including hydrogenation and dehydrogenation processes (Chelucci, Baldino, & Baratta, 2015).
Eigenschaften
IUPAC Name |
2-(aminomethyl)-3-pyridin-4-ylpropanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-6-8(9(12)13)5-7-1-3-11-4-2-7;;/h1-4,8H,5-6,10H2,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRPQNHGAMNVKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(CN)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



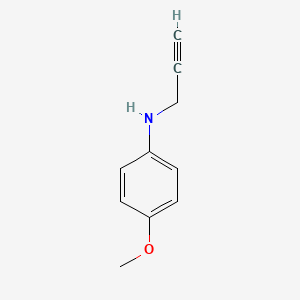
![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazol-2-amine](/img/structure/B2478032.png)
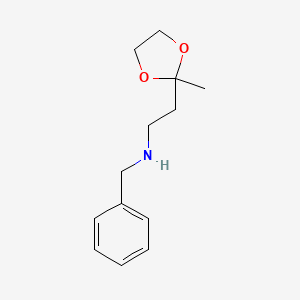
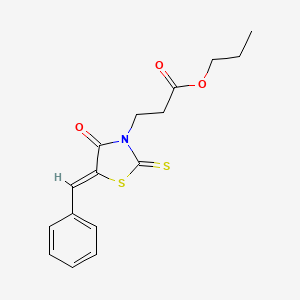

![3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol](/img/structure/B2478038.png)
![2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B2478042.png)
![1-methyl-N-[4-oxo-4-(1-pyrrolidinyl)butyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2478043.png)
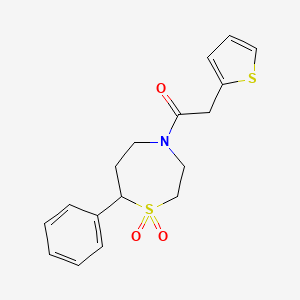
![4-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2478045.png)

